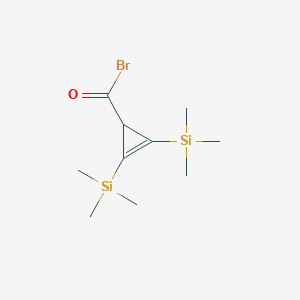
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole is a valuable compound in the field of organic chemistry. It belongs to the class of disulfides, which are known for their diverse applications in various scientific domains. This compound features a thiazole ring, a sulfur-containing heterocycle, which is often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free CuI-catalyzed conditions . This method is efficient, cost-effective, and practical. The reaction proceeds through the formation of a cuprous salt of the 2-mercaptoheterocycle, which then reacts with tert-butanesulfinamide to form the desired disulfide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the 4-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophilic reagents and catalysts like palladium or copper are typically employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole involves the formation and cleavage of disulfide bonds. This compound can act as an oxidizing agent, facilitating the formation of disulfide bonds in proteins and other molecules. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)thiobenzothiazole
Uniqueness
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole is unique due to its specific thiazole ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89861-54-1 |
|---|---|
Molecular Formula |
C8H13NS3 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
2-(tert-butyldisulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS3/c1-6-5-10-7(9-6)11-12-8(2,3)4/h5H,1-4H3 |
InChI Key |
VDNCCZSIYDBYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


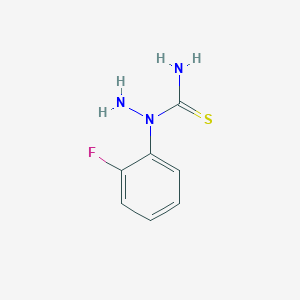
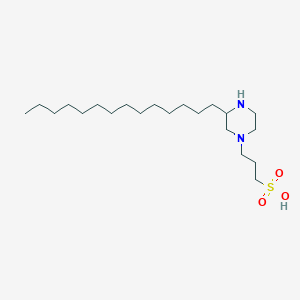
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
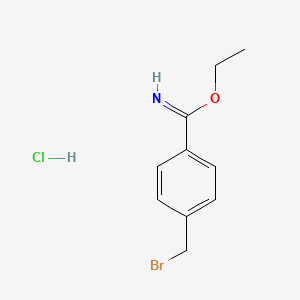
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
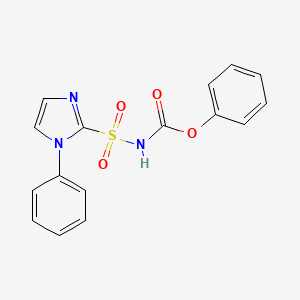

![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
